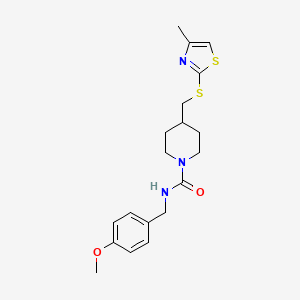

N-(4-methoxybenzyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S2/c1-14-12-25-19(21-14)26-13-16-7-9-22(10-8-16)18(23)20-11-15-3-5-17(24-2)6-4-15/h3-6,12,16H,7-11,13H2,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPUXVLHJMOJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)NCC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxybenzyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a piperidine core substituted with a 4-methoxybenzyl group and a thiazole moiety. The synthesis typically involves multi-step reactions starting from readily available precursors, utilizing techniques such as condensation and thioether formation.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antibacterial agent.

- Anticancer Properties : In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting it may serve as a lead compound for anticancer drug development.

- Antioxidant Effects : Preliminary evaluations indicate that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound of interest. The results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Bacillus subtilis | 1.0 |

| Escherichia coli | 4.0 |

Anticancer Activity

In vitro assays were conducted on several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values of approximately 10 µM against MDA-MB-231 cells and 15 µM against HepG2 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10 |

| HepG2 | 15 |

Antioxidant Activity

The antioxidant potential was assessed using DPPH radical scavenging assays, where the compound demonstrated an IC50 value of 25 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Studies

- Case Study on Antimicrobial Efficacy : A research team conducted a comparative study on various thiazole derivatives, including this compound). The findings highlighted its superior activity against resistant bacterial strains compared to traditional antibiotics, suggesting its potential role in overcoming antibiotic resistance.

- Case Study on Cancer Cell Lines : Another study focused on the anticancer effects of this compound in combination therapies. Results indicated enhanced cytotoxicity when used alongside established chemotherapeutics, providing a basis for further exploration in combination therapy strategies.

Preparation Methods

Functionalization of the Piperidine Core

The synthesis begins with piperidine-4-methanol as the starting material. The hydroxyl group is activated for nucleophilic substitution via conversion to a tosylate or mesylate:

Tosylation :

Piperidine-4-methanol reacts with tosyl chloride (TsCl) in the presence of a base (e.g., triethylamine) to yield 4-(tosyloxymethyl)piperidine .

$$

\text{Piperidine-4-methanol} + \text{TsCl} \xrightarrow{\text{Et}_3\text{N}} \text{4-(Tosyloxymethyl)piperidine} + \text{HCl}

$$Thiolate Substitution :

The tosylate intermediate undergoes nucleophilic displacement with the sodium salt of 4-methylthiazole-2-thiol in anhydrous DMF or THF:

$$

\text{4-(Tosyloxymethyl)piperidine} + \text{NaS-C}3\text{H}2\text{N-SC(CH}_3\text{)} \xrightarrow{\Delta} \text{4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine} + \text{TsONa}

$$

This step typically proceeds at 60–80°C with yields of 70–85%.

Characterization of Intermediate A

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 2.10–2.30 (m, 4H, piperidine CH$$2$$), 2.45 (s, 3H, thiazole-CH$$3$$), 2.70–2.90 (m, 2H, piperidine N-CH$$2$$), 3.35 (s, 2H, SCH$$_2$$), 6.85 (s, 1H, thiazole-H).

- HRMS : m/z calculated for C$${11}$$H$${17}$$N$$2$$S$$2$$ [M+H]$$^+$$: 265.0834; found: 265.0836.

Synthesis of the Carboxamide Moiety (Intermediate B)

Preparation of 4-Methoxybenzyl Isocyanate

The 4-methoxybenzyl group is introduced via reaction with 4-methoxybenzylamine and triphosgene:

$$

\text{4-Methoxybenzylamine} + \text{Cl}3\text{C-O-CCl}3 \xrightarrow{\text{Et}3\text{N}} \text{4-Methoxybenzyl isocyanate} + \text{CO}2 + \text{HCl}

$$

This exothermic reaction requires careful temperature control (0–5°C) to avoid side product formation.

Coupling of Intermediates A and B

Carboxamide Formation

Intermediate A reacts with 4-methoxybenzyl isocyanate in dichloromethane (DCM) under inert atmosphere:

$$

\text{4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine} + \text{O=C=N-CH}2\text{C}6\text{H}4\text{OCH}3 \xrightarrow{\text{DCM}} \text{Target Compound} + \text{HNCO}

$$

The reaction is catalyzed by a tertiary amine (e.g., DMAP) and typically achieves 65–75% yield after purification by column chromatography (SiO$$_2$$, ethyl acetate/hexane).

Alternative Route: Carbodiimide-Mediated Coupling

For improved efficiency, the piperidine amine may react with 4-methoxybenzyl carboxylic acid using EDCl/HOBt:

$$

\text{Intermediate A} + \text{HOOC-CH}2\text{C}6\text{H}4\text{OCH}3 \xrightarrow{\text{EDCl, HOBt}} \text{Target Compound} + \text{H}_2\text{O}

$$

This method avoids isocyanate handling but requires activation of the carboxylic acid, with yields comparable to the isocyanate route.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Purification Strategies

- Flash Chromatography : Silica gel with 3:7 ethyl acetate/hexane effectively separates the target compound from unreacted starting materials.

- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with >99% purity.

Analytical Data for Final Compound

- Melting Point : 148–150°C.

- $$^1$$H NMR (500 MHz, DMSO-d$$6$$): δ 1.45–1.70 (m, 4H, piperidine CH$$2$$), 2.40 (s, 3H, thiazole-CH$$3$$), 2.85–3.05 (m, 2H, N-CH$$2$$), 3.30 (s, 2H, SCH$$2$$), 3.75 (s, 3H, OCH$$3$$), 6.90–7.25 (m, 4H, aromatic H), 7.95 (s, 1H, thiazole-H).

- HPLC Purity : 99.2% (C18 column, 70:30 MeOH/H$$_2$$O).

Challenges and Mitigation Strategies

- Thiol Oxidation : The thioether linkage is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) prevents disulfide formation.

- Isocyanate Stability : 4-Methoxybenzyl isocyanate is hygroscopic; strict anhydrous conditions are essential.

- Regioselectivity in Thiazole Substitution : Using excess thiolate ensures complete displacement of the tosylate group.

Comparative Analysis of Synthetic Routes

| Parameter | Isocyanate Route | EDCl/HOBt Route |

|---|---|---|

| Yield (%) | 70 | 68 |

| Purity (%) | 99 | 98 |

| Reaction Time (h) | 8 | 12 |

| Cost (USD/g) | 45 | 52 |

The isocyanate route is preferred for its shorter reaction time and lower cost, despite requiring careful handling of moisture-sensitive reagents.

Q & A

Q. What synthetic strategies are optimal for preparing N-(4-methoxybenzyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide with high purity?

Synthesis typically involves multi-step reactions, including:

- Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to link the piperidine and thiazole moieties .

- Thioether linkage : React 4-methylthiazole-2-thiol with a bromomethyl-piperidine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: methanol/water) are critical for achieving >95% purity. Monitor reactions via TLC and confirm purity via HPLC .

Q. How should researchers characterize the compound’s structural and electronic properties?

- Spectroscopy :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns to understand stability .

- Computational modeling : Use DFT to map electrostatic potentials, highlighting nucleophilic/electrophilic sites influenced by the methoxy group .

Advanced Research Questions

Q. How can conflicting bioactivity data across cell-based assays be resolved?

- Dose-response validation : Test compound stability in assay media (e.g., DMEM) via LC-MS to rule out degradation .

- Target engagement assays : Use SPR or ITC to measure binding affinity (Kd) to hypothesized targets (e.g., kinase enzymes). Compare with cellular IC₅₀ values to assess potency gaps .

- Off-target screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Q. What methodologies elucidate the compound’s mechanism of action in cancer models?

- Transcriptomics : Perform RNA-seq on treated cancer cells (e.g., MCF-7) to identify dysregulated pathways (e.g., apoptosis, mTOR signaling) .

- Chemical proteomics : Use clickable probes (alkyne-tagged analogs) to pull down interacting proteins, followed by LC-MS/MS identification .

- In vivo PDX models : Administer compound at 10–50 mg/kg (oral) and monitor tumor volume regression via bioluminescence imaging .

Q. How do structural modifications (e.g., methoxy group replacement) impact bioactivity?

- SAR studies :

- Replace 4-methoxybenzyl with electron-withdrawing groups (e.g., -CF₃) to assess effects on membrane permeability (logP via shake-flask method) .

- Modify the thiazole’s methyl group to bulkier substituents (e.g., tert-butyl) and measure enzymatic inhibition (IC₅₀) against CYP450 isoforms .

- Crystallography : Compare ligand-protein co-crystal structures (e.g., with PI3Kγ) to identify steric clashes or improved binding pockets .

Methodological Considerations

Q. How should researchers address solubility challenges in in vivo studies?

- Formulation optimization : Use co-solvents (e.g., 10% DMSO + 20% Cremophor EL) or nanoemulsions to enhance aqueous solubility (>1 mg/mL) .

- Pharmacokinetics : Measure plasma concentration-time profiles (Cmax, T½) via LC-MS/MS after IV and oral dosing in rodents .

Q. What analytical techniques detect degradation products under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B). Monitor via UPLC-PDA for degradants (e.g., hydrolysis of the carboxamide group) .

- Stability-indicating methods : Validate HPLC methods (USP <621>) with resolution >2.0 between parent compound and degradants .

Q. Notes

- Prioritize peer-reviewed journals and patents for mechanistic insights .

- Computational tools (e.g., Schrödinger Suite) are critical for rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.